beta-Neoendorphin

Beschreibung

Eigenschaften

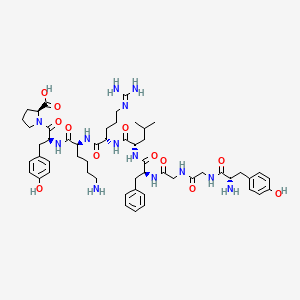

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXIYIQLESPXIV-VLOLPVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029639 | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77739-21-0 | |

| Record name | beta-Neo-endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Beta Neoendorphin

Prodynorphin (PDYN) as the Precursor Protein

Beta-neoendorphin is an endogenous opioid peptide that originates from a larger precursor protein known as prodynorphin (PDYN). genecards.orgontosight.aiwikipedia.org The gene encoding this protein, the PDYN gene, gives rise to a preproprotein that undergoes a series of proteolytic cleavages to yield multiple biologically active peptides. genecards.orgsinobiological.comnih.gov In addition to this compound, the prodynorphin precursor is the source of several other opioid peptides, including α-neoendorphin, dynorphin (B1627789) A, dynorphin B (also known as rimorphin), and leu-enkephalin. genecards.orgmdpi.com This family of peptides, collectively referred to as dynorphins, are ligands for opioid receptors, with a particular preference for the kappa-opioid receptor (KOR). sinobiological.comwikipedia.org The structure of the PDYN gene and its encoded protein are conserved across various species, highlighting its fundamental biological importance.

Table 1: Major Peptides Derived from Prodynorphin

| Peptide | Amino Acid Sequence |

|---|---|

| This compound | YGGFLRKYP |

| Alpha-Neoendorphin (B1637691) | YGGFLRKYPK |

| Dynorphin A | YGGFLRRIRPKLKWDNQ |

| Dynorphin B (Rimorphin) | YGGFLRRQFKVVT |

| Leu-enkephalin | YGGFL |

This table is based on sequences available in public databases and scientific literature. wikipedia.orgqyaobio.com

Proteolytic Processing of Prodynorphin to this compound

The generation of this compound from its precursor is a multi-step process involving precise enzymatic cleavage. After synthesis, the prodynorphin protein is packaged into large dense-core vesicles within the neuron, where the proteolytic processing occurs. wikipedia.org This processing happens at specific sites on the precursor protein, which are typically marked by pairs of basic amino acids (like lysine (B10760008) and arginine) or, in some cases, a single basic residue. nih.govresearchgate.net

The key enzymes responsible for cleaving prodynorphin are a family of subtilisin-like endoproteases known as prohormone convertases (PCs). mdpi.comnih.gov The two major convertases involved in neuroendocrine precursor processing are PC1 (also called PC1/3) and PC2. escholarship.org Research indicates that PC2 plays a critical and specific role in the generation of dynorphin peptides, including the neoendorphins. wikipedia.orgnih.gov Studies using mice lacking the gene for PC2 showed a significant defect in the processing of prodynorphin, with a substantial reduction in the levels of dynorphin A and dynorphin B. nih.gov PC2 is capable of cleaving prodynorphin to produce α-neoendorphin, dynorphin A, and dynorphin B directly, without a prerequisite cleavage by PC1. researchgate.net The cleavage that separates α-neoendorphin from β-neoendorphin involves the removal of a C-terminal lysine residue, a process that results in the nine-amino-acid-long β-neoendorphin peptide. wikipedia.orgqyaobio.com

Given that they originate from the same precursor, this compound is frequently found co-localized in the same neurons and brain regions with other prodynorphin-derived peptides. umich.edu For example, studies in the rat hippocampus have demonstrated the presence and concomitant, potassium-stimulated release of dynorphin A, dynorphin B, α-neoendorphin, and β-neoendorphin. nih.gov This co-release suggests that this family of peptides may act in concert to modulate neurotransmission in specific circuits. nih.gov

However, the processing of prodynorphin can be tissue-specific, leading to different ratios of the final peptide products in different locations. nih.gov In the pituitary gland, for instance, the posterior lobe contains high and roughly equimolar concentrations of the smaller processed peptides, including α- and β-neoendorphin. nih.gov In contrast, the anterior pituitary predominantly contains larger, less-processed forms of these peptides, indicating differential enzymatic activity between the two lobes. nih.gov

Role of Prohormone Convertases

Neuronal Localization and Distribution of Prodynorphin Gene Expression

The expression of the prodynorphin (PDYN) gene is widespread throughout the central nervous system, though it is concentrated in specific neuronal populations. nih.govresearchgate.net This distribution dictates where this compound and its related peptides are synthesized and can exert their effects.

High levels of PDYN mRNA have been identified in numerous brain regions, including:

Hypothalamus: Particularly in the magnocellular neurons of the supraoptic and paraventricular nuclei. wikipedia.orgumich.edu

Hippocampus: Where its products are implicated in learning and memory. nih.gov

Striatum: Including the caudate nucleus, putamen, and nucleus accumbens, areas crucial for motor control and reward processing. frontiersin.org

Cerebral Cortex: With expression patterns that can differ between cortical layers and regions. researchgate.netfrontiersin.org

Brain Stem and Spinal Cord: In areas related to pain modulation. wikipedia.org

The type of neuron expressing PDYN varies by brain region. frontiersin.org For example, in the prefrontal cortex of primates, most PDYN-expressing neurons are excitatory (glutamatergic). frontiersin.org Conversely, in primary sensory cortices, they are primarily found in a subpopulation of inhibitory GABAergic interneurons. frontiersin.org This differential expression allows dynorphin peptides to modulate a wide array of neural circuits and behaviors.

Table 2: Selected Brain Regions with Notable Prodynorphin (PDYN) Expression

| Brain Region | Primary Function Association |

|---|---|

| Hypothalamus | Homeostasis, stress response, neuroendocrine control |

| Hippocampus | Learning, memory, mood regulation |

| Striatum (N. Accumbens, Caudate) | Reward, motivation, motor control |

| Cerebral Cortex | Higher cognitive functions, sensory processing |

| Amygdala | Emotion, fear, stress responses |

This table summarizes key areas of PDYN expression as described in the literature. umich.edunih.govresearchgate.netbiorxiv.org

Receptor Pharmacology and Signal Transduction Mechanisms of Beta Neoendorphin

Opioid Receptor Binding Affinity and Selectivity Profile

Beta-neoendorphin interacts with all three major types of opioid receptors (kappa, mu, and delta), but with a distinct affinity profile. nih.govontosight.ai It is generally characterized as a kappa-opioid receptor agonist. targetmol.combiorbyt.com The binding affinity can be influenced by subtle changes in the peptide structure. For instance, the conversion of α-neoendorphin to β-neoendorphin, which involves the removal of a single C-terminal lysine (B10760008) residue, results in a four- to five-fold decrease in potency at mu- and kappa-opioid receptors, while the potency at the delta-opioid receptor remains unchanged. nih.gov

| Receptor Subtype | Interaction Type | Relative Affinity/Potency |

| Kappa (κ) | Agonist | Highest affinity |

| Mu (μ) | Interaction/Agonism | Lower affinity than kappa |

| Delta (δ) | Interaction/Agonism | Lower affinity than kappa |

This compound demonstrates its highest affinity for the kappa-opioid receptor (KOR), where it functions as an agonist. nih.gov Along with other prodynorphin-derived peptides like dynorphins and α-neoendorphin, it is considered an endogenous ligand for the KOR. nih.govuniprot.org Studies using rabbit vas deferens, a tissue containing exclusively kappa-receptors, have shown that this compound significantly inhibits electrically-evoked contractions, confirming its agonist activity at this receptor. nih.gov In terms of inhibitory potency in this model, this compound was found to be less potent than dynorphin-(1-17) and α-neoendorphin. nih.gov This interaction with KORs is fundamental to many of its physiological roles.

While its primary affinity is for the KOR, this compound also binds to the mu-opioid receptor (MOR), albeit with lower affinity. nih.gov Though β-endorphin (from the pro-opiomelanocortin precursor) is considered the primary endogenous agonist for MOR, dynorphin-related peptides, including this compound, also interact with this receptor. nih.govnih.gov The removal of the C-terminal lysine to convert α-neoendorphin to β-neoendorphin notably reduces its potency at the MOR. nih.gov

This compound interacts with the delta-opioid receptor (DOR). nih.gov Unlike its interactions with kappa and mu receptors, the binding potency of this compound at the DOR is not significantly affected by the removal of the C-terminal lysine from its precursor, α-neoendorphin. nih.gov However, its affinity for the DOR is generally lower than for the KOR. researchgate.net

Mu-Opioid Receptor Interactions

Intracellular Signaling Pathways Mediated by this compound

As an agonist at G-protein coupled opioid receptors, this compound initiates a cascade of intracellular signaling events upon binding. These pathways are crucial for translating receptor activation into a cellular response.

Opioid receptors, including those activated by this compound, are primarily coupled to inhibitory G-proteins of the Gi/Go family. uniprot.orgarxiv.org Upon agonist binding, the receptor undergoes a conformational change that triggers the activation of these G-proteins. uniprot.org This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The G-protein activation can also lead to the modulation of ion channel activity, such as reducing calcium ion currents and increasing potassium ion conductance, which generally leads to an inhibition of neurotransmitter release. uniprot.org Furthermore, G protein-coupled receptor kinases (GRKs) can phosphorylate the activated receptor, leading to the recruitment of β-arrestin, which can terminate G-protein signaling and initiate G-protein-independent signaling pathways. arxiv.orgmdpi.compnas.org

A significant signaling pathway activated by this compound is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). mdpi.comresearchgate.net Research has demonstrated that this compound stimulates the phosphorylation and activation of ERK1/2. mdpi.comescholarship.org This activation has been shown to promote cell migration, particularly in human keratinocytes, contributing to processes like wound healing. wikipedia.orgmdpi.comresearchgate.net The involvement of this pathway was confirmed in studies where the wound-healing effects of this compound were significantly reduced by the use of specific MAPK/ERK pathway inhibitors, such as PD98059 and U0126. mdpi.com The recruitment of β-arrestin following receptor activation can act as a scaffold for components of the MAPK pathway, linking the GPCR to this downstream signaling cascade. arxiv.orgmdpi.com

Janus Kinase (STAT3) and Protein Kinase B (Akt) Signaling Modulation

Research has indicated that the broader family of endogenous opioids, including β-endorphin, can activate survival-promoting and mitogenic signaling pathways such as the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and Protein Kinase B (Akt) pathways. escholarship.org While direct studies extensively detailing β-neoendorphin's specific modulation of STAT3 and Akt are less common, the known actions of closely related opioid peptides suggest a potential for interaction. For instance, β-endorphin has been shown to stimulate the phosphorylation of both STAT3 and Akt in human breast cancer cells. escholarship.org This activation is linked to the promotion of cell survival and mitogenic signaling. escholarship.org The JAK/STAT3 pathway, once activated by ligands like interleukins or growth factors, leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. nih.gov Similarly, the PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Given that β-neoendorphin is an endogenous opioid peptide, it is plausible that it may also engage these pathways, although further research is needed to elucidate the precise mechanisms and cellular contexts of this modulation.

Matrix Metalloproteinase (MMP-2, MMP-9) Upregulation and Activity

A significant aspect of β-neoendorphin's signaling activity involves the upregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. wikipedia.orgmdpi.com Studies have demonstrated that β-neoendorphin treatment in human keratinocytes leads to an increase in the expression of both MMP-2 and MMP-9. mdpi.commedchemexpress.com This upregulation is not merely at the transcriptional level; β-neoendorphin also enhances the enzymatic activity of these MMPs. mdpi.comresearchgate.net

The mechanism underlying this upregulation is linked to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathway. wikipedia.orgmdpi.com Upon activation by β-neoendorphin, ERK1/2 phosphorylates downstream transcription factors, including Elk-1. mdpi.com Activated Elk-1 is known to be involved in regulating the expression of MMP-2 and MMP-9. mdpi.com This signaling cascade—β-neoendorphin → MAPK/ERK1/2 → Elk-1 → MMP-2/MMP-9—is crucial for processes such as keratinocyte migration during wound healing. wikipedia.orgmdpi.com The increased activity of MMP-2 and MMP-9 facilitates the reorganization of the extracellular matrix, a critical step in cell migration. mdpi.com

Potential Involvement of Protein Kinase C (PKC) Signaling

The potential involvement of Protein Kinase C (PKC) in β-neoendorphin's signaling pathways has been suggested, although direct evidence is still emerging. It is known that the activation of certain opioid receptors, such as the delta-opioid receptor, can promote wound healing through PKC activation. nih.govresearchgate.net Furthermore, studies on other cellular stimuli, like epidermal growth factor (EGF), have shown that PKC activation is a component of the signaling cascade that mediates cell migration. nih.govresearchgate.net

Physiological and Neuromodulatory Functions of Beta Neoendorphin

Beta-neoendorphin is an endogenous opioid peptide that is part of the dynorphin (B1627789) family of neuropeptides. bachem.com These peptides are produced through the cleavage of the precursor protein prodynorphin. bachem.com this compound acts as a neurotransmitter and neuromodulator, primarily by binding to and activating kappa-opioid receptors (KORs). meddiscoveries.org This interaction triggers a cascade of intracellular signaling events that ultimately alter neuronal excitability and communication within the central nervous system.

Neuromodulation and Neurotransmitter Role in Brain Regions

As a neuromodulator, this compound influences the activity of other neurotransmitter systems, contributing to complex regulatory functions. Its distribution throughout the brain is not uniform, with concentrations varying significantly across different nuclei, indicating specialized roles in distinct neural circuits. annualreviews.org

Research using highly specific radioimmunoassays has mapped the distribution of immunoreactive this compound in the rat brain, revealing key areas of concentration. The neurointermediate lobe of the pituitary gland contains exceptionally high levels of the peptide. annualreviews.org Within the brain itself, the highest concentration is found in the median eminence. annualreviews.org This strategic positioning suggests a role in neurohormonal regulation.

High to moderate concentrations are also found in regions crucial for pain processing, stress responses, and autonomic function, such as the periaqueductal gray, various hypothalamic nuclei, the substantia nigra, and amygdaloid nuclei. annualreviews.org In contrast, cortical areas generally show low concentrations. annualreviews.org This differential distribution underscores its importance in subcortical processing and modulation.

Interactive Data Table: Regional Distribution of this compound in the Rat Brain

| Brain Region Category | Specific Nucleus | Concentration (fmol/mg of protein) |

| Highest Concentration | Median Eminence | 341.4 |

| High Concentration (>250) | Dorsomedial Nucleus | >250 |

| Substantia Nigra | >250 | |

| Parabrachial Nuclei | >250 | |

| Periaqueductal Gray Matter | >250 | |

| Anterior Hypothalamic Nucleus | >250 | |

| Moderate Concentration (100-250) | Amygdaloid Nuclei | 100-250 |

| Septal Nuclei | 100-250 | |

| Most Diencephalic Structures | 100-250 | |

| Medulla Oblongata Nuclei | 100-250 | |

| Low Concentration (<100) | Cortical Structures (Frontal, Parietal, etc.) | <100 |

| Olfactory Tubercle | <100 | |

| Cerebellum | <100 | |

| Lowest Concentration | Olfactory Bulb | 21.3 |

Data sourced from a study on microdissected rat brain regions. annualreviews.org

Pain Modulation and Antinociception

This compound, as part of the dynorphin/KOR system, is an important component of the body's natural pain-control mechanisms. meddiscoveries.org Its antinociceptive (pain-blocking) effects are mediated through actions at both peripheral and central levels.

In the peripheral nervous system, tissue injury and inflammation trigger an immune response that involves the accumulation of opioid-peptide-containing immune cells. frontiersin.orgnih.gov These cells can release endogenous opioids, including members of the dynorphin family, directly into the inflamed tissue. frontiersin.org These released peptides then bind to opioid receptors, including KORs, located on the peripheral terminals of sensory neurons (nociceptors). meddiscoveries.orgnih.gov This binding inhibits the excitability of these neurons, reducing the transmission of pain signals from the site of injury to the central nervous system. frontiersin.org

Centrally, this compound plays a role in the descending pain modulatory system, a critical circuit for endogenous analgesia. meddiscoveries.org This pathway originates in brainstem regions, including the periaqueductal gray (PAG), and projects down to the spinal cord to inhibit incoming pain signals. meddiscoveries.org this compound is found in high concentrations in the PAG. annualreviews.org The activation of KORs by dynorphins in the PAG modulates the activity of this descending pathway, thereby controlling the perception of pain. meddiscoveries.org

Peripheral Somatosensory Fiber Inhibition

Stress Response Regulation and Adaptation

The endogenous opioid system is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. encyclopedia.pubresearchgate.netnih.gov While much of the direct stimulation of the HPA axis is linked to beta-endorphin (B3029290), the dynorphin/KOR system, to which this compound belongs, plays a distinct role in stress adaptation, particularly concerning the negative emotional aspects of stress. encyclopedia.pubnih.govnih.gov

Activation of the dynorphin/KOR system has been associated with aversive, dysphoric, and stress-like states. nih.gov This suggests that while other opioids may blunt the initial stress response, the dynorphin system may be involved in the longer-term adaptive processes and the negative affective states that can accompany chronic stress. researchgate.netnih.gov By mediating these aversive feelings, the system may drive behavioral changes aimed at avoiding the stressful stimulus, representing a form of adaptation.

Behavioral Regulation

The influence of this compound on behavior is complex. The dynorphin/KOR system is known to modulate the brain's reward pathways, often in opposition to the euphoria-inducing effects of mu-opioid receptor agonists. Activation of KORs can produce dysphoria and aversion, thereby influencing motivational behaviors and potentially playing a role in conditions like addiction and depression. bachem.comnih.gov

Specific studies on this compound have yielded intriguing results. For instance, direct intracerebral injection of this compound into mice resulted in a decrease in ambulation (spontaneous movement). nih.gov Notably, this effect was not blocked by the opioid antagonist naloxone (B1662785), suggesting that this particular behavioral influence may be mediated through a non-opioid receptor mechanism. nih.gov This highlights the multifaceted nature of this compound, which may act through both KOR-dependent and independent pathways to regulate behavior.

Reward System Modulation and Hedonic Processing

The endogenous opioid system, as a whole, is critically involved in the modulation of reward and hedonic processing, with peptides like beta-endorphin being well-studied in this regard. encyclopedia.pubnih.gov High concentrations of both alpha-neoendorphin (B1637691) and this compound have been identified in key areas of the brain's reward circuitry, including the nucleus accumbens, caudate putamen, substantia nigra, and ventral tegmental area. nih.gov This distribution suggests a potential role for these peptides in reward-related functions. However, specific studies detailing the direct impact of this compound on reward system modulation and hedonic processing are limited. While the broader dynorphin/kappa opioid receptor system has been implicated in the negative affective states associated with drug withdrawal, the precise contribution of this compound to these processes remains to be fully elucidated. mdpi.comfrontiersin.org

Impact on Food Intake and Sexual Behavior

The influence of opioid peptides on consummatory behaviors is complex and peptide-specific. In the context of food intake, research has demonstrated that not all prodynorphin-derived peptides exert the same effects. One study investigating operant feeding in pigs found that while intracerebroventricular administration of dynorphin A (1-17 and 1-13) and alpha-neoendorphin significantly stimulated feeding, this compound did not have the same effect. nih.gov This suggests a differential role for this compound in the regulation of appetite compared to other members of its peptide family. In contrast, studies on alpha-neoendorphin have suggested its involvement in the control of both food and water intake. nih.govcambridge.org

With regard to sexual behavior, a substantial body of research has explored the influence of beta-endorphin and dynorphins. mdpi.comnih.govnih.gov For instance, beta-endorphin has been shown to have primarily inhibitory effects on female rat sexual behavior, though these effects can be modulated by hormonal status. mdpi.comnih.gov Similarly, dynorphins have been found to influence male sexual behavior. nih.gov However, there is a notable lack of specific research findings on the direct impact of this compound on sexual behavior in either males or females.

| Peptide | Animal Model | Effect on Food Intake |

|---|---|---|

| This compound | Pigs | No significant effect on feeding nih.gov |

| Alpha-Neoendorphin | Pigs | Elicited significant feeding nih.gov |

| Alpha-Neoendorphin | Rats | Inhibition of food and water intake when antibodies were microinjected into the ventromedial hypothalamus nih.gov |

| Dynorphin A (1-17) | Pigs | Induced a significant meal nih.gov |

Influence on Learning and Memory Processes

The broader family of endogenous opioids has been implicated in the modulation of learning and memory. williams.edu For example, some evidence suggests that beta-endorphin may have amnesic properties. news-medical.net However, there is a significant gap in the scientific literature regarding the specific role of this compound in these cognitive functions. Currently, there are no detailed research findings that directly address the influence of this compound on learning and memory processes.

Effects on Locomotor Activity and Motor Control

Research has indicated that this compound can influence motor activity. A study using a multi-dimensional behavioral analyzer in mice demonstrated that the intracerebral injection of this compound led to a decrease in ambulation. nih.gov Interestingly, this effect was not counteracted by the opioid antagonist naloxone, suggesting that the reduction in locomotor activity induced by this compound is not mediated by classical opioid receptors. nih.gov

Further research into the effects of dynorphin-related peptides on motor function has shown that intrathecal administration of dynorphin-(1-17), dynorphin-(1-13), and alpha-neoendorphin can produce dose-related, flaccid hindlimb paralysis in rats. nih.gov This motor dysfunction was also found to be a non-opiate action, as it was not reversed by naloxone and was also produced by a dynorphin fragment that does not act at opioid receptors. nih.gov

| Peptide | Animal Model | Effect on Locomotor Activity/Motor Control | Naloxone Reversibility |

|---|---|---|---|

| This compound | Mice | Decreased ambulation nih.gov | No nih.gov |

| Alpha-Neoendorphin | Rats | Dose-related, flaccid hindlimb paralysis nih.gov | No nih.gov |

| Dynorphin-(1-17) | Rats | Dose-related, flaccid hindlimb paralysis nih.gov | No nih.gov |

Other Central Excitatory or Sedative Effects

The observed decrease in ambulation following this compound administration in mice suggests a sedative-like effect on the central nervous system. nih.gov However, beyond this finding, there is a lack of specific research detailing other central excitatory or sedative properties of this compound. The non-opioid mechanism of its effect on locomotor activity indicates that its central actions may be mediated through pathways distinct from those of classical opioids. nih.gov

Neuroendocrine System Interactions

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The endogenous opioid system, particularly peptides derived from proopiomelanocortin (POMC) like beta-endorphin, plays a well-documented role in the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. mdpi.comnih.gov Stressful events can trigger the simultaneous release of adrenocorticotropic hormone (ACTH) and beta-endorphin, which are both products of POMC cleavage. mdpi.comnih.gov The dynorphin/kappa opioid receptor system has also been shown to influence the HPA axis. nih.gov However, specific research findings on the direct interaction of this compound with the HPA axis are currently not available in the scientific literature. Therefore, its role in the regulation of this crucial neuroendocrine stress response system remains to be determined.

Modulation of Gonadotropin Release and Reproductive Function

This compound is one of several endogenous opioid peptides, including dynorphins and enkephalins, that participate in the regulation of reproductive processes. jpp.krakow.pl These peptides primarily exert their effects by modulating the secretion of gonadotropins, such as the luteinizing hormone (LH). jpp.krakow.pl

The regulation of gonadotropin-releasing hormone (GnRH) is a key aspect of reproductive function, and endogenous opioids are known to have an inhibitory effect on GnRH release. nih.gov Specifically, kappa-opioid receptor agonists like this compound have been shown to reduce LH secretion and block the preovulatory LH surge in animal models. jpp.krakow.pl This suggests that dynorphins, including this compound, are involved in the central (hypothalamic) modulation of gonadotropin secretion. jpp.krakow.pl While beta-endorphin is recognized for its role in mediating the effects of ovarian steroids and stress on GnRH/gonadotropin release, this compound and other dynorphins are also crucial players in this complex regulatory network. frontiersin.org

The opioidergic pathways, involving peptides like this compound, are considered critical neuropeptides in the central mechanism that governs female reproduction. nih.gov Their role as mediators of both internal cues, such as ovarian steroids, and external stressors highlights their importance in maintaining reproductive homeostasis. frontiersin.orgnih.gov

Neuroinflammation and Glial Cell Interactions

The endogenous opioid system, which includes this compound, is intricately linked with neuroinflammatory processes and the function of glial cells, such as astrocytes and microglia. frontiersin.orgmdpi.com Opioid peptides and their receptors are expressed by both microglia and astrocytes, indicating their direct involvement in neuroimmune responses. frontiersin.org

While research has extensively covered the roles of other opioid peptides like beta-endorphin and dynorphins A and B in modulating neuroinflammation, the specific contributions of this compound are part of this broader system. frontiersin.org For instance, beta-endorphin has been shown to inhibit microglial neuroinflammation. frontiersin.org Dynorphins A and B are known to mediate neuroinflammation and pain through their interactions with microglia and astrocytes. frontiersin.org Although the direct actions of this compound on glial cells are a developing area of research, its precursor, prodynorphin, gives rise to peptides that are key regulators of these processes. nih.gov The expression of prodynorphin mRNA has been identified in astrocytes, suggesting a role for its derived peptides, including this compound, in astrocytic inflammatory pathways. nih.gov

Peripheral System Functions

Beyond its roles within the central nervous system, this compound exerts significant effects on peripheral systems, particularly in the skin.

Cutaneous Physiology and Wound Healing

The skin possesses its own endogenous opioid system, which is involved in maintaining skin homeostasis, regulating epidermal nerve fibers, and modulating the wound healing process. mdpi.combiosynth.com this compound has been identified as a key player in accelerating wound repair. nih.gov

Keratinocyte Migration Enhancement and Re-epithelialization

A critical step in wound healing is re-epithelialization, which involves the migration and proliferation of keratinocytes to cover the wound area. frontiersin.org this compound has been shown to significantly enhance the migration of human keratinocytes, thereby accelerating wound closure. mdpi.comwikipedia.org This effect is primarily achieved through the stimulation of cell migration rather than an increase in cell proliferation. nih.govresearchgate.net

The mechanism underlying this enhanced migration involves the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. mdpi.comnih.gov this compound treatment leads to the activation of Erk1/2 and subsequently upregulates the expression of matrix metalloproteinases (MMP)-2 and -9, which are crucial for the degradation of the extracellular matrix and facilitation of cell movement. mdpi.comwikipedia.org

| Experimental Condition | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Human keratinocytes (HaCaT cells) treated with β-NEP | Accelerated wound closure | Activation of MAPK/Erk1/2 signaling pathway | mdpi.comnih.gov |

| β-NEP treatment in the presence of a proliferation inhibitor (MMC) | Wound healing still promoted | Effect is primarily on migration, not proliferation | researchgate.net |

| Analysis of protein expression after β-NEP treatment | Upregulation of MMP-2 and MMP-9 | Facilitates extracellular matrix remodeling for migration | wikipedia.org |

Fibroblast Migration Stimulation

In addition to keratinocytes, fibroblasts play a vital role in wound healing by contributing to the formation of granulation tissue and remodeling the dermal structure. mdpi.com Research has demonstrated that this compound also stimulates the migration of fibroblasts. mdpi.comresearchgate.net In studies using mouse embryonic fibroblasts, treatment with this compound significantly accelerated wound closure. mdpi.com This effect on fibroblast migration was observed even when cell proliferation was blocked, indicating a direct influence on cell motility. mdpi.comresearchgate.net

| Cell Type | Treatment | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| Mouse Embryonic Fibroblasts (MEFs) | β-NEP | Markedly increased cell migration | Contributes to the remodeling of dermal structure during wound healing | mdpi.comresearchgate.net |

| Mouse Embryonic Fibroblasts (MEFs) with MMC (proliferation inhibitor) | β-NEP | Significantly increased migration distance | Confirms that β-NEP's effect is on migration independent of proliferation | mdpi.comresearchgate.net |

Role in Epidermal Nerve Fiber Regulation

The opioid system in the skin is known to be involved in the regulation of epidermal nerve fibers. mdpi.com this compound, as an active component of this system, contributes to skin homeostasis and the modulation of these nerve fibers. biosynth.com While the precise mechanisms of how this compound directly regulates epidermal nerve fibers are still being elucidated, its involvement is recognized as part of the broader function of endogenous opioids in the skin. mdpi.combiosynth.com

Contribution to Skin Homeostasis

This compound (β-NEP), an endogenous opioid peptide derived from the precursor prodynorphin, plays a crucial role in maintaining skin health and promoting wound repair. nih.govqyaobio.commdpi.com Research has demonstrated that β-NEP accelerates the healing of skin injuries by stimulating the migration of keratinocytes, the primary cells of the epidermis. mdpi.comnih.gov This enhanced migration is achieved through the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. mdpi.comwikipedia.org

Notably, the wound-healing properties of β-NEP are primarily attributed to its ability to promote cell movement rather than cell proliferation. mdpi.comnih.gov Further investigation has shown that β-NEP upregulates the expression of matrix metalloproteinases MMP-2 and MMP-9 in human keratinocytes, which are enzymes crucial for tissue remodeling during wound healing. wikipedia.orgmedchemexpress.com Beyond keratinocytes, β-NEP has also been found to stimulate the migration of fibroblasts, another key cell type involved in the wound healing process. medchemexpress.comresearchgate.net

The significance of the opioid system, including peptides like β-NEP, in skin health is underscored by the expression of opioid receptors on cutaneous cells, immune cells, and peripheral sensory nerve endings. nih.gov This local neuroendocrine system within the skin helps to coordinate responses to environmental stressors and injuries. nih.gov

Table 1: Effects of this compound on Skin Cells

| Cell Type | Effect of this compound | Key Signaling Pathway Involved | Reference |

|---|---|---|---|

| Human Keratinocytes | Accelerates wound repair and migration | MAPK/Erk1/2 | mdpi.comnih.gov |

| Human Keratinocytes | Upregulates MMP-2 and MMP-9 expression | - | wikipedia.orgmedchemexpress.com |

Immune System Modulation in Peripheral Tissues

This compound also exhibits modulatory effects on the immune system, influencing the activity of various immune cells in peripheral tissues.

Effects on Splenocyte and T-Cell Proliferation

The impact of beta-endorphins on splenocyte and T-cell proliferation appears to be complex and can be inhibitory or stimulatory depending on the specific context. Studies on beta-endorphin have shown an inhibitory effect on the proliferation of splenocytes when stimulated by the mitogen phytohemagglutinin. nih.gov This inhibition is believed to occur through both central and peripheral mechanisms. nih.gov Conversely, some research suggests that beta-endorphins can enhance the proliferation of T-cells stimulated by Concanavalin (B7782731) A, with the C-terminus of the peptide being important for this effect. nih.gov The state of activation of the T-cell seems to be a critical factor in its responsiveness to beta-endorphin. nih.gov Furthermore, in a rat model of bone cancer pain, beta-endorphin was found to increase T-cell proliferation. mdpi.com

Influence on Natural Killer Cell Activity and Interferon Production

Beta-endorphins have been shown to augment the activity of natural killer (NK) cells, which are crucial components of the innate immune system. mdpi.comnih.gov This enhancement of NK cell cytotoxicity has been observed in various studies. mdpi.comnih.gov For instance, preincubation of peripheral blood lymphocytes with beta-endorphin significantly increased NK cell activity in a portion of human subjects. researchgate.net

In addition to boosting NK cell function, beta-endorphins can also influence the production of interferon (IFN), a group of signaling proteins that play a critical role in antiviral defense. Specifically, beta-endorphin has been found to augment the production of interferon-gamma (IFN-γ) by human mononuclear cells stimulated with concanavalin A. nih.govnih.gov It has also been shown to increase interferon production by large granular lymphocytes when co-incubated with phytohemagglutinin or poly I:C. nih.gov

Regulation of Antigen-Specific Antibody Production

The available research does not provide specific details on the direct regulation of antigen-specific antibody production by this compound. While the broader family of endogenous opioids has been implicated in modulating immune responses, including immunoglobulin synthesis, the precise role of this compound in this process requires further investigation. nih.gov

Cardiovascular System Regulation

Endogenous opioids, including this compound, are involved in the central regulation of the cardiovascular system. nih.govnih.gov Research indicates that this compound can influence blood pressure.

Specifically, intracerebroventricular administration of this compound in spontaneously hypertensive rats led to a significant decrease in mean arterial blood pressure. nih.gov This effect was reversible with the opioid antagonist naloxone, suggesting it is mediated through opioid receptors. nih.gov However, in these studies, this compound did not have an effect on heart rate. nih.gov Further research has shown that the administration of beta-endorphin into the nucleus tractus solitarii, a key area in the brainstem for cardiovascular control, can cause a dose-related decrease in both blood pressure and heart rate. nih.gov This suggests an inhibitory role for beta-endorphin-like peptides in central cardiovascular regulation. nih.gov

Table 2: Cardiovascular Effects of Centrally Administered this compound in Rats

| Peptide | Administration Route | Effect on Mean Arterial Blood Pressure | Effect on Heart Rate | Reference |

|---|---|---|---|---|

| This compound | Intracerebroventricular (in spontaneously hypertensive rats) | Significant decrease | No effect | nih.gov |

Clinical and Pathophysiological Implications of Beta Neoendorphin Dysregulation

Psychiatric Disorders

Alterations in the beta-neoendorphin system are linked to the development and symptomatology of several major psychiatric disorders.

Beta-endorphin (B3029290), a related endogenous opioid, has been more extensively studied than this compound in the context of Major Depressive Disorder (MDD). Research suggests a complex role for the endogenous opioid system in MDD. researchgate.netnih.gov Preclinical and clinical studies point to the involvement of beta-endorphin in regulating behaviors that are often disrupted in depression, such as motivation, feeding, and motor activity. researchgate.netnih.gov The link between beta-endorphin and MDD was initially explored through its connection with the hypothalamic-pituitary-adrenal (HPA) axis, where dysregulation is a common finding in depressed individuals. researchgate.netnih.gov

While some studies suggest that elevated beta-endorphin levels might correlate with reduced depressive symptoms, other findings are contradictory, showing elevated plasma beta-endorphin in patients with major depression. researchgate.netmdpi.com This suggests the relationship is not straightforward and may be influenced by factors like the heterogeneity of the disorder, age, and gender. nih.govmdpi.com The interaction of beta-endorphin with the mesolimbic monoaminergic system is also considered a key pathway through which it modulates mood. researchgate.net The potential for opioid system modulation as a novel antidepressant strategy is an area of ongoing research, given the limitations of current treatments. researchgate.netnih.gov

Evidence suggests a significant link between the endogenous opioid system and PTSD. During a traumatic event, an increase in beta-endorphin can produce an analgesic effect, helping an individual cope with the immediate emotional and physical pain. psychiatryinvestigation.orgresearchgate.net However, the subsequent decrease in beta-endorphin levels can lead to a withdrawal effect, potentially contributing to symptoms like intrusive thoughts and flashbacks. psychiatryinvestigation.org

Studies have found significantly lower plasma concentrations of beta-endorphin in PTSD patients compared to controls. nih.govnih.gov Animal models of PTSD show similar results, with reduced plasma beta-endorphin levels and significantly lower levels in the amygdala, a brain region crucial for processing fear and emotional memory. researchgate.netresearchgate.netnih.gov This chronic depletion of endogenous opioids may play a crucial role in the pathogenesis and perpetuation of PTSD. nih.gov

| Study Population | Sample Type | Key Finding | Reference |

| 21 PTSD Patients vs. 20 Controls | Plasma | Significantly lower A.M. and P.M. plasma beta-endorphin in PTSD patients. | nih.gov |

| PTSD-like afflicted rats vs. non-PTSD like rats | Plasma & Amygdala Tissue | Lowered plasma beta-endorphin concentrations and significantly lower levels in the amygdala of the PTSD-like group. | researchgate.netresearchgate.netnih.gov |

The endogenous opioid system, including peptides like this compound and the more studied beta-endorphin, is broadly involved in stress and anxiety-related disorders. researchgate.netnih.gov These peptides help to suppress pain and anxiety by stimulating the reward system and inhibiting the activity of the HPA axis. researchgate.net The binding of dynorphins, which include this compound, to kappa opioid receptors can induce dysphoria, highlighting the complex and sometimes opposing roles of different endogenous opioids in mood regulation. researchgate.netarxiv.org The pathways for stress-related psychiatric disorders, such as depression and PTSD, are thought to converge on a common pathway where beta-endorphin acts as a modulating element of distress. researchgate.net

Schizophrenia: Research into the role of the endogenous opioid system in schizophrenia has yielded mixed results. The "hypermorphinergic pathology" hypothesis suggests an increase in beta-endorphin concentration in patients. nih.gov Studies have found that patients with a chronic course of schizophrenia have significantly higher beta-endorphin concentrations compared to those with an episodic course and healthy controls. nih.gov These elevated levels have been associated with a longer duration of illness and more frequent hospitalizations. nih.gov However, other studies have reported conflicting findings, with some showing elevated levels in acute schizophrenia and lower levels in chronic patients, while others found no difference from controls. karger.com

Autism Spectrum Disorder (ASD): The "opioid excess theory" of autism has been a subject of investigation, suggesting that behaviors associated with ASD could be related to excessive opioid activity. nih.gov Some early research indicated that children with autism had significantly higher levels of circulating C-terminal beta-endorphin. frontiersin.org However, more recent and comprehensive studies have failed to find a significant correlation between plasma beta-endorphin levels and the core symptoms of autism or associated behaviors like atypical pain reactivity. nih.govscielo.br The current consensus is that the evidence supporting the opioid excess theory is weak. scielo.br

Self-Injurious Behavior (SIB): A compelling link exists between the endogenous opioid system and SIB. One hypothesis suggests that individuals who engage in SIB may have lower basal levels of beta-endorphin, and the act of self-injury serves to raise these levels, producing an analgesic and potentially rewarding effect. frontiersin.org Supporting this, studies have found significantly lower levels of beta-endorphin in the cerebrospinal fluid (CSF) of individuals with a history of repetitive non-suicidal self-injury (NSSI) compared to those without such a history. nih.govresearchgate.net

| Condition | Key Finding | Sample Type | Reference |

| Chronic Schizophrenia | Significantly higher beta-endorphin concentrations compared to episodic course and controls. | Plasma | nih.gov |

| Non-Suicidal Self-Injury | Significantly lower beta-endorphin levels in the NSSI group. | Cerebrospinal Fluid (CSF) | nih.govresearchgate.net |

| Autism Spectrum Disorder | No significant correlation observed between beta-endorphin level and SIB or pain reactivity. | Plasma | nih.gov |

Involvement in Anxiety Disorders

Substance Use Disorders and Addiction

The endogenous opioid system is central to the mechanisms of addiction, particularly opioid addiction.

Beta-endorphin plays a role in reward pathways by inhibiting the release of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). mdpi.com This disinhibition leads to an increase in dopamine (B1211576), a key neurotransmitter associated with pleasure and reinforcement. mdpi.commdpi.com Exogenous opioids, like morphine, mimic this action by activating mu-opioid receptors (MORs), leading to their rewarding effects and high potential for abuse.

Chronic exposure to opioids leads to tolerance, a state where a higher dose of the drug is required to achieve the same effect. A key mechanism underlying tolerance is the desensitization and trafficking of opioid receptors. mdpi.com Prolonged activation of MORs by agonists leads to their phosphorylation by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation promotes the binding of proteins called β-arrestins. The interaction with β-arrestin2, in particular, is associated with receptor internalization and an increase in inactive receptors on the cell membrane, contributing to insufficient analgesia and tolerance. mdpi.com This process disrupts the normal signaling cascade, attenuating the drug's effect and driving the need for increased dosage. ukzn.ac.za

Contribution to Alcohol Use Disorder

The relationship between beta-endorphin system activity and alcohol use disorder (AUD) is complex, involving both genetic predispositions and neurochemical adaptations to alcohol exposure. Research indicates that alcohol consumption activates the endogenous opioid system, leading to an increase in beta-endorphin levels in brain regions associated with reward. nih.gov This activation is thought to contribute to the reinforcing effects of alcohol.

However, chronic and habitual alcohol consumption can lead to a state of beta-endorphin deficiency. nih.gov This deficiency may contribute to the negative affective state and craving experienced during alcohol withdrawal, thereby promoting relapse. Studies in both humans and animal models suggest a correlation between a pre-existing deficit in beta-endorphin and a heightened susceptibility to developing alcoholism. nih.gov Individuals with a genetically determined lower basal activity of beta-endorphin may experience a more pronounced and rewarding increase in its release after consuming alcohol, potentially increasing their vulnerability to AUD. nih.gov

Animal studies have shown that repeated, episodic exposure to ethanol (B145695) during adolescence can cause lasting changes in opioid peptide levels in brain regions critical for reward, reinforcement, and stress response. frontiersin.org Specifically, alterations in beta-endorphin have been observed in the hypothalamus and pituitary, areas involved in stress regulation. frontiersin.org Furthermore, studies using beta-endorphin deficient mice have demonstrated reduced ethanol consumption, particularly in female animals, and a lack of stress-induced increases in alcohol drinking. researchgate.net

The following table summarizes key research findings on the role of beta-endorphin in alcohol use disorder:

| Study Focus | Key Findings | Implications | Citations |

| Alcohol and Endogenous Opioids | Alcohol consumption activates the endogenous opioid system, increasing beta-endorphin in reward-related brain regions. | Contributes to the reinforcing effects of alcohol. | nih.gov |

| Chronic Alcohol Use | Habitual alcohol consumption leads to a beta-endorphin deficiency. | May drive craving and relapse during withdrawal. | nih.gov |

| Genetic Predisposition | Individuals with genetically lower basal beta-endorphin levels show a greater release after alcohol consumption. | Suggests a genetic vulnerability to alcoholism. | nih.gov |

| Adolescent Ethanol Exposure | Repeated episodic ethanol exposure in adolescent rats alters beta-endorphin levels in the hypothalamus and pituitary. | Highlights the long-term impact of adolescent drinking on stress and reward circuits. | frontiersin.org |

| Beta-Endorphin Deficient Mice | Reduced ethanol consumption and absence of stress-induced drinking in beta-endorphin knockout mice. | Supports a critical role for beta-endorphin in alcohol consumption and dependence. | researchgate.net |

| Comorbid Depression in AUD | Patients with AUD and comorbid depression show significantly lower serum levels of beta-endorphin. | Suggests a shared neurobiological substrate for AUD and depression involving the opioid system. | mdpi.com |

Involvement in Psychostimulant Addiction (Cocaine, Amphetamine)

The endogenous opioid system, including this compound and the more extensively studied beta-endorphin, plays a crucial role in the addictive properties of psychostimulants like cocaine and amphetamine. Cocaine administration has been shown to increase the levels of beta-endorphin and other opioid peptides in the brain. mdpi.com This interaction with the opioid system is believed to be a significant factor in the rewarding effects of psychostimulants.

Research using animal models has provided substantial evidence for the involvement of beta-endorphin in cocaine addiction. Studies have shown that the rewarding effects of cocaine are diminished in mice that lack beta-endorphin. encyclopedia.pub Furthermore, beta-endorphin is implicated in the "incubation of cocaine craving," a phenomenon where the desire for the drug intensifies during abstinence. nih.gov Specifically, beta-endorphin, acting via the delta-opioid receptor in the nucleus accumbens, appears to play a significant role in this process. nih.gov

The dynorphin (B1627789) system, from which this compound is derived, is also heavily implicated. Dynorphins are known to act as a negative feedback mechanism in response to the dopamine surge induced by cocaine, potentially mediating the dysphoric and aversive aspects of cocaine use and withdrawal. chemeurope.complos.org Repeated exposure to psychostimulants can lead to long-lasting changes in the dynorphin system, which may contribute to the development of compulsive drug-seeking behavior. plos.org

Key research findings on the involvement of the opioid system in psychostimulant addiction are outlined in the table below:

| Study Focus | Key Findings | Implications | Citations |

| Cocaine and Opioid Peptides | Cocaine use leads to increased plasma concentrations of beta-endorphins. | Suggests a direct interaction between cocaine's mechanism of action and the endogenous opioid system. | encyclopedia.pubnih.gov |

| Cocaine Reward in Knockout Mice | Beta-endorphin deficient mice show a reduced rewarding response to acute cocaine administration. | Indicates that beta-endorphin is necessary for the full rewarding effects of cocaine. | encyclopedia.pubfrontiersin.org |

| Incubation of Cocaine Craving | Beta-endorphin acting via the delta-opioid receptor in the nucleus accumbens is a major factor in the intensification of cocaine craving over time. | Highlights a specific mechanism through which the opioid system contributes to relapse vulnerability. | nih.gov |

| Dynorphin System and Cocaine | Dynorphins may counteract the pleasurable effects of cocaine and contribute to dysphoria. | Suggests a role for the dynorphin/kappa-opioid receptor system in the negative aspects of addiction. | chemeurope.com |

| Amphetamine and Prodynorphin | Amphetamine administration affects the levels of prodynorphin-derived peptides in the striatum and substantia nigra. | Indicates that amphetamines also engage the dynorphin system, likely influencing reward and motor control pathways. | researchgate.net |

Modulation of Nicotine (B1678760) Dependence

The endogenous opioid system is a key modulator of nicotine dependence, influencing its rewarding effects and withdrawal symptoms. Nicotine administration has been shown to stimulate the release of beta-endorphin, which in turn is believed to contribute to the reinforcing properties of smoking. nih.govnih.gov The rewarding effects of nicotine appear to be dependent on mu-opioid receptors, for which beta-endorphin is a primary endogenous ligand. nih.govmdpi.com

Chronic exposure to nicotine, however, can lead to a state of relative beta-endorphin deficiency, which may persist for several weeks after cessation. nih.gov This opioid-deficient state is thought to contribute to the maintenance of nicotine dependence and the negative symptoms experienced during withdrawal. nih.gov Furthermore, studies have shown that a blunted beta-endorphin response to stress is associated with a higher likelihood of smoking relapse, suggesting that a dysregulated stress response mediated by the opioid system is a critical factor in nicotine addiction. nih.gov

Research in mice lacking beta-endorphin has revealed a reduction in the anxiogenic and rewarding effects of nicotine, further underscoring the importance of this peptide in the addictive process. nih.gov Interestingly, these mice did not show a difference in the development of physical dependence, suggesting that beta-endorphin may be more critically involved in the rewarding aspects of nicotine use rather than the physical withdrawal syndrome. nih.gov

The following table summarizes research findings on the modulation of nicotine dependence by beta-endorphin:

| Study Focus | Key Findings | Implications | Citations |

| Nicotine and Beta-Endorphin Release | Acute nicotine administration stimulates the release of beta-endorphin. | Contributes to the rewarding and reinforcing effects of nicotine. | nih.govnih.gov |

| Chronic Nicotine Exposure | Leads to a relative beta-endorphin deficiency that persists after withdrawal. | May contribute to the maintenance of nicotine dependence and withdrawal symptoms. | nih.gov |

| Stress Response and Relapse | An attenuated beta-endorphin response to stress is associated with early smoking relapse. | Suggests a dysregulated opioid-mediated stress response is a key predictor of relapse. | nih.gov |

| Beta-Endorphin Knockout Mice | Showed reduced anxiogenic and rewarding effects of nicotine, but no difference in physical dependence. | Highlights a specific role for beta-endorphin in the rewarding properties of nicotine, distinct from physical withdrawal. | nih.gov |

| Opioid Receptors in Nicotine Reward | The rewarding effects of nicotine are absent in mice lacking the mu-opioid receptor. | Confirms the critical role of the mu-opioid receptor, a primary target for beta-endorphin, in nicotine addiction. | mdpi.com |

Chronic Pain Syndromes

The endogenous opioid system, including peptides derived from prodynorphin like this compound, plays a fundamental role in the modulation of pain. wikipedia.orgontosight.ai Dysregulation of this system is implicated in the pathophysiology of various chronic pain syndromes.

Pathophysiology in Neuropathic Pain Conditions (e.g., Trigeminal Neuralgia, Migraine)

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. There is evidence to suggest that alterations in the beta-endorphin system contribute to these conditions. Some studies have indicated that reduced concentrations of beta-endorphin may be a factor in trigeminal neuralgia and migraine. rpsg.org.uk However, one study evaluating beta-endorphin levels in the cerebrospinal fluid (CSF) of patients with idiopathic trigeminal neuralgia found no significant difference compared to a control group without pain, suggesting that a direct pathogenic relationship may not be straightforward. nih.gov

More recent research has delved into the epigenetic mechanisms regulating beta-endorphin synthesis in the context of neuropathic pain. nih.gov In a rodent model of neuropathic pain, an epigenetic pathway in the hypothalamic arcuate nucleus (ARC) was identified that controls beta-endorphin synthesis. This pathway involves the upregulation of a specific microRNA (miR-203a-3p), which was also found to be increased in the CSF of patients with trigeminal neuralgia. nih.gov This microRNA appears to maintain neuropathic pain by suppressing the production of an enzyme necessary for cleaving proopiomelanocortin into beta-endorphin. nih.gov These findings point to a complex regulatory mechanism where insufficient beta-endorphin production, driven by epigenetic changes, contributes to the persistence of neuropathic pain. nih.gov

The dynorphin system, which produces this compound, is also critically involved in the maintenance of neuropathic pain states. sci-hub.se Following nerve injury, there is an upregulation of spinal dynorphins, which may contribute to the long-lasting hypersensitivity characteristic of neuropathic pain. sci-hub.se

Key research findings related to this compound and neuropathic pain are summarized below:

| Study Focus | Key Findings | Implications | Citations |

| Beta-Endorphin Levels in Neuropathic Pain | Some evidence suggests reduced beta-endorphin concentrations may play a role in trigeminal neuralgia and migraine. | A deficiency in endogenous opioid tone could contribute to these pain conditions. | rpsg.org.uk |

| CSF Beta-Endorphin in Trigeminal Neuralgia | No significant difference in CSF beta-endorphin levels was found between patients with trigeminal neuralgia and controls. | Challenges a simple direct link between systemic beta-endorphin levels and trigeminal neuralgia. | nih.gov |

| Epigenetic Regulation in Neuropathic Pain | An upregulated microRNA in the hypothalamus suppresses beta-endorphin synthesis in a rodent model and is elevated in trigeminal neuralgia patients. | Suggests that epigenetic suppression of endogenous opioid production is a key mechanism in maintaining neuropathic pain. | nih.gov |

| Spinal Dynorphins in Neuropathic Pain | Spinal dynorphins are upregulated after nerve injury and are critical for the maintenance of the neuropathic pain state. | The prodynorphin system, including this compound, is actively involved in perpetuating neuropathic pain. | sci-hub.se |

Role in Inflammatory Pain Conditions (e.g., Rheumatoid Arthritis)

In contrast to the central nervous system's role in many pain states, the modulation of inflammatory pain involves a significant peripheral component. Immune cells that infiltrate inflamed tissues have been shown to contain and release endogenous opioid peptides, including beta-endorphin, met-enkephalin, and dynorphin. tandfonline.com This immune-derived opioid analgesia provides targeted pain relief at the site of inflammation, which can help to avoid the side effects associated with systemic opioid administration. tandfonline.com

The table below summarizes research on the role of beta-endorphin in inflammatory pain:

| Study Focus | Key Findings | Implications | Citations |

| Peripheral Opioid Analgesia | Immune cells at sites of inflammation release endogenous opioids, including beta-endorphin. | Provides a mechanism for localized pain relief in inflammatory conditions. | tandfonline.com |

| Opioid Receptors in Inflammation | The expression and efficacy of peripheral opioid receptors are increased during inflammation. | Enhances the analgesic effects of locally released opioids. | tandfonline.com |

| Beta-Endorphin in Rheumatoid Arthritis | Some reports suggest a reduction in systemic beta-endorphin concentrations in rheumatoid arthritis. | A systemic deficit may contribute to the overall pain burden, while local release provides some relief. | rpsg.org.uk |

| Immune-Derived Opioids | Beta-endorphin is a key peptide in immune-cell mediated antinociception. | Highlights the analgesic role of the immune system in inflammatory pain. | tandfonline.com |

Implications in Cancer-Associated Pain

The role of the endogenous opioid system in cancer-associated pain is multifaceted and can appear paradoxical. While beta-endorphin is known for its analgesic properties, its dysregulation in the context of cancer can have complex and sometimes detrimental effects. nih.gov

Studies have observed that in some cancer patients, higher levels of circulating beta-endorphin are paradoxically correlated with more severe pain. iu.edu This suggests that in the cancer state, the normal analgesic function of beta-endorphin may be altered or overridden. Research in a transgenic mouse model of breast cancer found that as the tumor burden increased, so did the levels of circulating and tumor-associated beta-endorphin, and this was accompanied by an increase in pain sensitivity. nih.goviu.edu

Furthermore, beta-endorphin has been shown to activate signaling pathways that promote cancer cell survival and proliferation. nih.govmdpi.com This suggests that in addition to its complex role in pain modulation, beta-endorphin may also directly contribute to cancer progression. The increased levels of beta-endorphin in tumors could lead to sustained activation of mu-opioid receptors on cancer cells, creating a vicious cycle that promotes both tumor growth and associated pain. nih.goviu.edu In contrast, another study found that pain relief in cancer patients, regardless of the method used, was associated with a significant increase in plasma beta-endorphin levels, suggesting it may also serve as a marker of pain control. nih.gov

The table below outlines key findings on the implications of beta-endorphin in cancer-associated pain:

| Study Focus | Key Findings | Implications | Citations |

| Paradoxical Pain Correlation | In some cancer patients and in a mouse model of breast cancer, high circulating beta-endorphin levels correlated with increased tumor burden and more severe pain. | Suggests that beta-endorphin may contribute to cancer progression and associated pain, rather than just providing analgesia. | nih.goviu.edu |

| Cancer Cell Signaling | Beta-endorphin activates mitogenic and survival-promoting signaling pathways in human breast cancer cells. | Implicates beta-endorphin as a potential factor in tumor growth and metastasis. | nih.govmdpi.com |

| Beta-Endorphin as a Marker of Pain Relief | In patients with upper abdominal cancer, successful pain relief was associated with a significant increase in plasma beta-endorphin levels. | Suggests that plasma beta-endorphin may serve as an objective marker for the severity and successful treatment of cancer pain. | nih.gov |

| Opioid Receptors in Cancer Tissue | Increased expression of mu- and delta-opioid receptors has been found in human lung cancer tissue compared to normal tissue. | Provides a target for both endogenous opioids like beta-endorphin and exogenous opioid treatments, with potential effects on both pain and cancer biology. | iu.edu |

Neurodegenerative Processes

The role of the endogenous opioid system in neurodegenerative disorders is an area of growing research interest. While much of the focus has been on other opioid peptides like beta-endorphin, evidence suggests a potential role for prodynorphin-derived peptides, including this compound, in conditions such as Parkinson's disease and Alzheimer's disease. mdpi.comnih.govresearchgate.net

In the context of Parkinson's disease, research has pointed to disturbances in brain opioid transmission, particularly in relation to complications arising from treatment. plos.org Levodopa-induced dyskinesia, a common side effect of long-term dopamine replacement therapy, has been associated with altered levels of prodynorphin peptides in the basal ganglia. researchgate.netplos.org One study using a rat model of Parkinson's disease found that while levels of alpha-neoendorphin (B1637691) and dynorphin B in the substantia nigra were strongly correlated with the severity of dyskinesia, this compound was also identified as a relevant peptide in the opioid system's response. researchgate.netplos.org

Regarding Alzheimer's disease, the accumulation of amyloid-beta peptide is a key pathological feature. jacc.org Neprilysin, an enzyme responsible for the clearance of amyloid-beta, also degrades various neuropeptides, including this compound. jacc.org While direct studies on this compound levels in Alzheimer's patients are limited, the broader opioid system is known to be affected. For instance, multiple studies have reported decreased levels of beta-endorphin in the cerebrospinal fluid (CSF) of individuals with Alzheimer's dementia. mdpi.comnih.gov Although distinct from this compound, this highlights the potential for dysregulation within the opioid peptide family to contribute to the neurodegenerative process. Early-stage research is exploring the potential involvement of this compound in Alzheimer's disease, but further investigation is required to elucidate its specific role. bloomtechz.com

Dermatological Conditions, including Atopic Dermatitis

The skin is a complex neuroimmunoendocrine organ where neuropeptides play a critical role in functions like inflammation, immunity, and sensation. physiology.org Dysregulation of the opioid system has been particularly implicated in chronic inflammatory and pruritic (itchy) skin conditions such as atopic dermatitis. mdpi.comnih.gov

While some studies have focused on elevated serum levels of beta-endorphin in patients with severe atopic dermatitis and pruritus, research has also uncovered specific actions of this compound at the cellular level in the skin. nih.govnih.govmedicaljournals.se this compound has been shown to enhance wound healing processes in human keratinocytes, the primary cells of the epidermis. nih.govwikipedia.org This effect is not due to increased cell proliferation but rather to the promotion of keratinocyte migration, a crucial step in repairing the skin barrier. mdpi.comwikipedia.org

The mechanism behind this involves the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk1/2) signaling pathway. nih.govwikipedia.org Activation of this pathway by this compound leads to the upregulation of matrix metalloproteinases (MMP), specifically MMP-2 and MMP-9, which are enzymes that facilitate cell migration by remodeling the extracellular matrix. mdpi.comnih.gov Furthermore, this compound has been found to stimulate the migration of fibroblasts, which are key cells in the dermal layer of the skin involved in wound repair. mdpi.com These findings suggest that dysregulation of this compound could impair the skin's ability to heal and maintain its barrier function, potentially contributing to the pathophysiology of conditions like atopic dermatitis.

Table 1: Effects of this compound on Human Keratinocytes

| Parameter | Effect of this compound | Underlying Mechanism | Reference |

| Wound Healing | Accelerated | Promotion of cell migration | nih.gov |

| Cell Migration | Stimulated | Activation of MAPK/Erk1/2 pathway | nih.govwikipedia.org |

| Cell Proliferation | No significant effect | Not a primary mechanism of action | mdpi.com |

| MMP-2 and MMP-9 Expression | Upregulated | Facilitation of extracellular matrix remodeling | mdpi.comnih.gov |

Cardiovascular Diseases, particularly Hypertension

Endogenous opioid peptides are recognized as modulators of cardiovascular function, acting within the central nervous system to regulate blood pressure and heart rate. nih.govnih.gov Research has specifically implicated this compound in the control of blood pressure, particularly in the context of hypertension.

A key study investigating the role of endogenous opioids in spontaneously hypertensive rats (SHR) demonstrated that this compound has a hypotensive effect. nih.gov When administered via intracerebroventricular injection, this compound caused a significant decrease in mean arterial blood pressure in these hypertensive animals. nih.gov This effect was reversed by pretreatment with the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors. nih.gov In contrast, the study noted that the antagonist naltrexone (B1662487), when given alone, also lowered blood pressure in hypertensive rats but had no effect in normotensive rats, suggesting that an endogenous opioid contributes to the maintenance of high blood pressure in this model. nih.gov The ability of this compound to lower blood pressure indicates its potential role in a counter-regulatory system. nih.gov

The effects of opioid peptides on the cardiovascular system can be complex and are sometimes influenced by other factors, such as the type of anesthetic used in experimental models. nih.gov For example, studies with beta-endorphin have shown varied effects on blood pressure depending on the anesthetic agent. nih.gov Nevertheless, the direct evidence from studies on spontaneously hypertensive rats points to a clear role for centrally-acting this compound in blood pressure modulation.

Table 2: Research Findings on the Cardiovascular Effects of this compound

| Study Model | Administration Route | Observed Effect on Blood Pressure | Key Finding | Reference |

| Spontaneously Hypertensive Rat (SHR) | Intracerebroventricular | Significant decrease in mean arterial pressure | This compound can lower blood pressure in a model of hypertension. | nih.gov |

| Normotensive Wistar-Kyoto (WKY) Rat | Intracerebroventricular (Naltrexone) | No effect on blood pressure | Suggests the opioid system's role may be specific to the hypertensive state. | nih.gov |

Methodological Approaches in Beta Neoendorphin Research

In Vitro Cellular Models and Assays

In vitro research on beta-neoendorphin often utilizes cultured cells to investigate its effects at the cellular and molecular level. A prominent example involves the use of human keratinocyte (HaCaT) cell lines to study wound healing. nih.govresearchgate.net In these models, a "scratch" is made in a confluent cell monolayer, and the rate of closure is monitored after the application of this compound. nih.govresearchgate.net

These assays have demonstrated that this compound can accelerate wound repair by promoting the migration of keratinocytes, a process that does not appear to affect cell proliferation. nih.govresearchgate.net To understand the underlying signaling pathways, researchers use techniques like Western blotting to analyze the activation of specific proteins. For instance, studies have shown that this compound treatment leads to the phosphorylation of Erk1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net Furthermore, gelatin zymography assays have revealed that this compound upregulates the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cell migration. nih.govmedchemexpress.com

| Cell Line | Assay Type | Key Findings |

| Human Keratinocytes (HaCaT) | Scratch Wound Assay | This compound accelerates wound closure. nih.govresearchgate.net |

| Human Keratinocytes (HaCaT) | Western Blotting | This compound activates the MAPK/Erk1/2 signaling pathway. nih.govresearchgate.net |

| Human Keratinocytes (HaCaT) | Gelatin Zymography | This compound increases the activity of MMP-2 and MMP-9. nih.govmedchemexpress.com |

| Mouse Embryonic Fibroblasts (MEFs) | Migration Assay | This compound stimulates fibroblast migration. researchgate.netresearchgate.net |

Ex Vivo Tissue Analysis and Organotypic Cultures

Ex vivo studies bridge the gap between in vitro and in vivo research by using tissue preparations to examine the effects of this compound in a more physiologically relevant context. A common technique involves the use of hippocampal slices from rats to study the release of prodynorphin-derived peptides. nih.gov These tissue slices can be stimulated, for instance with potassium, to induce neurotransmitter release, which can then be collected and analyzed. nih.gov

Such studies have been instrumental in determining the relative concentrations and release rates of various prodynorphin products, including this compound, in specific brain regions like the hippocampus. nih.gov This approach provides valuable insights into the local processing and secretion of this opioid peptide.

In Vivo Animal Models (e.g., Rodent Models, Comparative Animal Studies)

Rodent models, particularly mice and rats, are extensively used in this compound research to investigate its behavioral and physiological functions. nih.govnih.gov These models allow for the study of the peptide's role in complex processes such as pain, reward, and stress responses.

Behavioral Neuroscience Paradigms for Functional Assessment

A variety of behavioral paradigms are employed to assess the functional consequences of manipulating the this compound system. For example, conditioned place preference or aversion tests are used to evaluate the rewarding or aversive properties of activating specific neuronal pathways that release this compound. nih.govelifesciences.org Studies have shown that photostimulation of prodynorphin-expressing neurons in different subregions of the nucleus accumbens can lead to either place preference or aversion, highlighting the region-specific roles of the peptides derived from this precursor. elifesciences.org Other paradigms, such as those measuring motivation for food rewards, have also been used to explore the role of the broader endogenous opioid system, of which this compound is a part. nih.gov

Genetic Manipulation and Knockout Models

The development of knockout mice, in which the gene encoding a specific opioid peptide or receptor has been deleted, has been a powerful tool in dissecting the function of the endogenous opioid system. nih.govnih.gov By creating mice that lack the gene for prodynorphin (Pdyn), researchers can study the consequences of the absence of all peptides derived from this precursor, including this compound. nih.govgenecards.org